2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is a synthetic organic compound that falls under the category of benzamide derivatives. It is characterized by the presence of a bromophenyl group and an ethoxy carbonyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is , and it has a molecular weight of approximately 351.21 g/mol.
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide can be achieved through several steps involving common organic reactions:
The molecular structure of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide can be described as follows:
CC(=O)OC1=CC=C(C=C1)C(=O)NThe conformation and spatial arrangement can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances.
The compound can participate in various chemical reactions:
The mechanism of action for 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide likely involves interactions with biological targets such as enzymes or receptors:
Characterization can be performed using:
2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide has several potential applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: